1H-pyrrole-2-sulfonic acid

Description

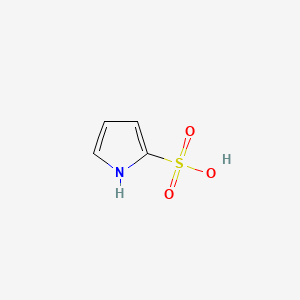

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3S/c6-9(7,8)4-2-1-3-5-4/h1-3,5H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQCQCXUVZBOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233923 | |

| Record name | 1H-Pyrrole-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84864-63-1 | |

| Record name | 1H-Pyrrole-2-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84864-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084864631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrole-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-PYRROLE-2-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6H8QR2EY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation Routes for 1h Pyrrole 2 Sulfonic Acid

Direct Sulfonation of Pyrrole (B145914): Mechanistic and Optimization Studies

The most common method for synthesizing 1H-pyrrole-2-sulfonic acid is through the direct electrophilic sulfonation of pyrrole. This reaction involves the introduction of a sulfonic acid group (-SO₃H) onto the pyrrole ring.

Reaction Conditions and Catalytic Systems

The direct sulfonation of pyrrole is typically achieved using a sulfur trioxide-pyridine complex as the sulfonating agent. lifechempharma.com This complex serves as a source of sulfur trioxide, the electrophile in the reaction. lifechempharma.com The reaction is generally carried out in a pyridine (B92270) medium at elevated temperatures, often around 100°C. Pyridine not only acts as a solvent but also as a base to accept the acidic by-product generated during the reaction. lifechempharma.com

Some studies have explored the use of chlorosulfonic acid in acetonitrile (B52724) as an alternative sulfonating system for substituted pyrroles. researchgate.net Quantum-chemical studies have been conducted to understand the sulfonation mechanism in detail, investigating the direct transfer of the SO₃ electrophile from the pyridine complex to the pyrrole ring. researchgate.net These studies also consider the influence of the solvent on the reaction's energy characteristics. researchgate.net

It's noteworthy that while the 2-substituted product is commonly reported, some research suggests that under certain conditions with a sulfur trioxide-pyridine complex, 3-sulfonated pyrroles can be the major product. researchgate.net This highlights the importance of precise control over reaction conditions to achieve the desired isomer.

Considerations for Yield and Purity

High yield and purity are critical for the successful synthesis of this compound. The use of a sulfur trioxide-pyridine complex is reported to produce the sulfonic acid derivative in high purity. The quality of the sulfur trioxide-pyridine complex is a crucial factor; using a white, powdered complex is recommended for reproducible and high yields, as deliquescent solids can lead to poor outcomes. orgsyn.org

To ensure efficient reaction and prevent the formation of aggregates that can hinder stirring, it is sometimes necessary to manually break them up during the process. orgsyn.org The optimization of reaction conditions, such as temperature and reaction time, is essential for maximizing the yield of the desired 2-sulfonic acid isomer and minimizing the formation of by-products.

Industrial Production Approaches for this compound

On an industrial scale, the production of this compound often involves the continuous sulfonation of pyrrole with sulfur trioxide in a controlled environment. This method allows for optimized reaction conditions to ensure consistently high yields and product purity. The stability of this compound under standard conditions and its reactivity make it a valuable compound in industrial settings. cymitquimica.com

Green Chemistry Principles in Pyrrole Sulfonic Acid Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This has led to the exploration of green chemistry principles in the synthesis of pyrrole derivatives, including sulfonic acids.

Application of Recoverable Catalysts (e.g., Ionic Liquids, Solid Acid Catalysts)

Ionic Liquids (ILs): Acidic ionic liquids have emerged as promising catalysts for various organic reactions. scielo.brmdpi.com They offer advantages such as low volatility, thermal stability, and the potential for reuse. scielo.br Brønsted acidic ionic liquids, particularly those with sulfonic acid functional groups, have been shown to be effective catalysts in reactions like the synthesis of pyrimido[4,5-b]quinoline and xanthenedione derivatives. scielo.br These catalysts can often be recovered and reused for multiple reaction cycles with minimal loss of activity. scielo.br The acidity of these ionic liquids can be tuned by altering the cation and anion, allowing for optimization of catalytic performance. researchgate.net

Solid Acid Catalysts: Solid acid catalysts offer the benefits of easy separation from the reaction mixture and potential for reuse. mdpi.com Various materials have been investigated as solid acid catalysts for pyrrole synthesis, including:

Silica-supported catalysts: Silica sulfuric acid and silica-supported perchloric acid have been used for the sulfonation of aromatic compounds. nih.govajgreenchem.com

Sulfonated carbon/silica composites: These materials, derived from renewable resources like starch and cellulose, have been developed as effective and recyclable solid acid catalysts. jammuuniversity.ac.in

Magnetic nanoparticles: Coating magnetic nanoparticles with a poly(ionic liquid) creates a highly recoverable Brønsted acid catalyst that can be easily separated using an external magnet. acs.org Another approach involves magnetizing and sulfonating polysaccharides like chitosan (B1678972) to create efficient and reusable catalysts. rsc.orgnih.gov

Humin-sulfuric acid: This novel biocatalyst has been shown to be effective and recyclable for pyrrole synthesis in water. nih.gov

The development of these recoverable catalysts provides a sustainable pathway for the synthesis of pyrrole derivatives and holds promise for the greener production of this compound.

Table of Reaction Parameters for the Synthesis of this compound and Related Compounds

| Synthetic Approach | Catalyst/Reagent | Solvent | Temperature (°C) | Key Findings |

|---|---|---|---|---|

| Direct Sulfonation | Sulfur trioxide-pyridine complex | Pyridine | ~100 | High purity product. |

| Direct Sulfonation | Chlorosulfonic acid | Acetonitrile | Not specified | Alternative sulfonation method for substituted pyrroles. researchgate.net |

| Industrial Production | Sulfur trioxide | Controlled environment | Optimized | Continuous process for high yield and purity. |

| Green Synthesis (Solvent-Free) | Nano-sulfated TiO₂ | Solvent-free | Not specified | Greener Clauson-Kaas method for N-substituted pyrroles. beilstein-journals.org |

| Green Synthesis (Recoverable Catalyst) | Acidic Ionic Liquids | Ethanol | Room Temperature | Reusable catalyst for multicomponent reactions. scielo.br |

| Green Synthesis (Recoverable Catalyst) | Magnetic sulfonated chitosan | Ethanol | Room Temperature | Efficient and magnetically separable catalyst. rsc.orgnih.gov |

Atom Economy and Sustainability Assessments in Synthetic Protocols

The principles of green chemistry are increasingly integral to the evaluation of synthetic routes for chemical compounds, including this compound. Atom economy, a central concept in green chemistry, assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. jove.com An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. jove.com

The conventional synthesis of this compound involves the sulfonation of pyrrole. A common method is the reaction of pyrrole with a sulfur trioxide-pyridine complex. In this electrophilic aromatic substitution reaction, the sulfur trioxide acts as the electrophile. numberanalytics.com

Reaction: C₄H₅N + SO₃ → C₄H₅NO₃S

From a sustainability perspective, the choice of sulfonating agent and solvent system is crucial. The use of sulfur trioxide in a solvent like liquid sulfur dioxide, which can be recycled, is reported to improve atom efficiency and lower the E-factor (Environmental Factor) compared to other sulfonation methods. rscspecialitychemicals.org.uk The E-factor provides a broader measure of the environmental impact, quantifying the amount of waste generated per unit of product.

The table below provides a conceptual comparison of different sulfonation approaches based on green chemistry principles.

| Parameter | Conventional Method (e.g., SO₃ in Pyridine) | Greener Alternative (e.g., Solid Acid Catalyst) |

| Atom Economy | Theoretically high for the core reaction, but solvent and complexing agent use can lower the overall process efficiency. | High, with the catalyst being recyclable. |

| Catalyst | Often requires a stoichiometric amount of a complexing agent (pyridine). | Catalytic amounts of a reusable solid acid. ajgreenchem.comscielo.br |

| Solvent | Often uses organic solvents like pyridine. | Can potentially be performed under solvent-free conditions or in greener solvents. researchgate.net |

| Waste Generation | Can generate significant waste from solvent and quenching steps. | Reduced waste due to catalyst recyclability and potentially solvent-free conditions. ajgreenchem.comscielo.br |

| Sustainability | Lower, due to the use of hazardous reagents and potential for waste generation. | Higher, due to the use of recyclable catalysts and reduced waste. researchgate.netresearchgate.net |

Two-Step One-Pot Conversion Strategies

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of pyrrole derivatives, various one-pot strategies have been developed. organic-chemistry.orgnih.govmdpi.comnih.gov

While a specific two-step one-pot synthesis for this compound is not extensively documented in the literature, related methodologies for other pyrrole compounds can provide a framework. For example, a two-step, one-pot synthesis of fused pyrroles has been achieved through a condensation reaction followed by a gold-catalyzed cascade reaction. nih.gov Another example is the one-pot, two-step process for preparing pyrrole compounds from 2,5-dimethylfuran, which involves an acid-catalyzed ring-opening followed by a Paal-Knorr reaction with a primary amine. mdpi.comnih.gov This particular process is noted for its high carbon efficiency and a very low E-factor. mdpi.comnih.gov

A hypothetical two-step one-pot strategy for this compound could be envisioned. This might involve the in situ generation of a sulfonating agent followed by the sulfonation of pyrrole within the same reaction vessel. Another possibility could be the synthesis of a pyrrole precursor followed by an in situ sulfonation step. The development of such a process would align with the principles of green chemistry by reducing the number of unit operations, solvent usage, and waste generation.

The following table outlines a conceptual one-pot synthesis compared to a traditional multi-step synthesis.

| Feature | Multi-Step Synthesis | Two-Step One-Pot Synthesis |

| Number of Steps | Multiple, with isolation and purification of intermediates. | Two consecutive reactions in a single vessel. nih.govmdpi.comnih.gov |

| Solvent Usage | Higher, due to multiple reaction and purification steps. | Lower, as intermediate work-up is eliminated. |

| Time Efficiency | Lower, due to the time required for each step and work-up. | Higher, as reaction times are consolidated. |

| Yield | Potential for material loss at each isolation step. | Often higher overall yields due to reduced handling. |

| Waste Generation | Higher, from multiple work-up and purification procedures. | Lower, due to fewer processing steps. |

The exploration and optimization of two-step one-pot conversion strategies for this compound remain a viable area for future research to develop more sustainable and efficient synthetic routes.

Chemical Reactivity and Reaction Mechanisms of 1h Pyrrole 2 Sulfonic Acid

Electronic and Steric Influence of the Sulfonic Acid Group on Pyrrole (B145914) Ring Reactivity

The sulfonic acid (-SO₃H) group at the C2 position profoundly modifies the reactivity of the pyrrole ring. Pyrrole is an electron-rich aromatic heterocycle, typically highly reactive towards electrophiles. However, the introduction of a sulfonyl group, which is powerfully electron-withdrawing through both inductive and resonance effects, significantly deactivates the ring. wikipedia.orgyoutube.com This deactivation makes the pyrrole ring less nucleophilic and therefore less reactive towards electrophilic attack than the parent pyrrole molecule.

The electron-withdrawing nature of the -SO₃H group reduces the electron density at all ring positions, but its influence is most pronounced at the positions ortho (C3) and para (C5) to it. This deactivation is crucial for controlling subsequent substitution reactions. While N-sulfonyl groups on pyrrole can induce a degree of pyramidalization at the nitrogen atom, altering the ring's electronic properties, the C2-sulfonyl group primarily acts as a deactivating and directing substituent. youtube.com

Sterically, the sulfonic acid group is bulky, which can hinder the approach of reactants to the adjacent C3 position. This steric hindrance, combined with the electronic deactivation, plays a significant role in determining the regioselectivity of further reactions on the pyrrole ring.

Electrophilic Substitution Pathways

Despite the deactivation of the ring, 1H-pyrrole-2-sulfonic acid can undergo electrophilic substitution reactions. The position of the incoming electrophile is directed by the deactivating sulfonic acid group, primarily to the C4 and C5 positions. The strong electron-withdrawing nature of the -SO₃H group at C2 makes the C3 and C5 positions the least deactivated (or most 'activated' relative to other positions). However, due to steric hindrance from the bulky -SO₃H group, attack at the C5 position is often favored over the C3 position.

Experimental findings have confirmed this directing effect. For instance, nitration of this compound with nitric acid in sulfuric acid occurs at the C5 position. Bromination with bromine and a Lewis acid catalyst directs the substituent to the C4 position. This demonstrates that the specific reagents and conditions can influence the regiochemical outcome between the available C4 and C5 sites.

It is noteworthy that the synthesis of the starting material itself, traditionally thought to be a straightforward sulfonation of pyrrole at the C2 position, has been a subject of debate. uop.edu.pkslideshare.net Some research suggests that the sulfonation of pyrrole with a sulfur trioxide-pyridine complex actually yields 1H-pyrrole-3-sulfonic acid as the major product, challenging the classical understanding. syntheticmap.comresearchgate.net

| Reaction | Reagents/Conditions | Position of Substitution | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C5 | 5-Nitro-1H-pyrrole-2-sulfonic acid |

| Bromination | Br₂, FeBr₃, DCM, Room Temp | C4 | 4-Bromo-1H-pyrrole-2-sulfonic acid |

Nucleophilic Addition Reactions

The electron-rich nature of the pyrrole ring generally makes it resistant to nucleophilic attack. The presence of the strongly electron-withdrawing -SO₃H group in this compound diminishes this electron density, but direct nucleophilic addition to the ring remains an unfavorable process. govtpgcdatia.ac.in

Instead, nucleophilic reactions involving this compound typically occur at the sulfur atom of the sulfonic acid group. This pathway is more accurately described as nucleophilic substitution at the sulfonyl center. For example, the sulfonic acid can be converted into a more reactive intermediate, such as a sulfonyl chloride, which readily reacts with nucleophiles like ammonia (B1221849) or amines to form the corresponding sulfonamides. This two-step process is an efficient method for synthesizing pyrrole-2-sulfonamide derivatives.

| Reaction Type | Reagents/Conditions | Intermediate | Final Product |

|---|---|---|---|

| Sulfonamide Formation | 1. POCl₃ or PCl₅ 2. NH₃ or RNH₂ | 1H-Pyrrole-2-sulfonyl chloride | 1H-Pyrrole-2-sulfonamide derivatives |

| Esterification | ROH, H₂SO₄ (catalyst) | N/A | Alkyl 1H-pyrrole-2-sulfonates |

While direct nucleophilic addition to the ring is not observed, related reactions like the Michael addition of unsubstituted pyrrole to electron-deficient olefins highlight the inherent nucleophilicity of the C2 position. nih.gov In this compound, this position is blocked, further redirecting any potential nucleophilic interaction to the substituent itself.

Reduction and Oxidation Chemistry of the Compound

The pyrrole ring and the sulfonic acid group exhibit different behaviors under reducing and oxidizing conditions, allowing for selective transformations.

Reduction: The pyrrole ring itself can be reduced to pyrroline (B1223166) or pyrrolidine (B122466) under various conditions, such as catalytic hydrogenation. uop.edu.pk However, the reactivity of the sulfonic acid group is of particular interest. Strong reducing agents like lithium aluminum hydride (LiAlH₄), which are typically used to reduce esters and carboxylic acids, are surprisingly ineffective at reducing sulfonic acids to the corresponding alkanes. researchgate.net Instead, LiAlH₄ can selectively reduce the sulfonic acid group (-SO₃H) to the corresponding sulfinic acid (-SO₂H) without affecting the aromatic pyrrole ring. A more vigorous reduction using zinc and hydrochloric acid (Zn/HCl) can further reduce the group to a thiol (-SH).

Oxidation: The sulfonic acid group is already in a high oxidation state (sulfur VI) and is resistant to further oxidation. The pyrrole ring, however, can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an acidic solution can lead to the oxidative cleavage of the pyrrole ring, resulting in the formation of dicarboxylic acids. Milder oxidation, for example using Fenton's reagent (H₂O₂/Fe²⁺), can introduce hydroxyl groups onto the ring. The oxidation of pyrrole can also lead to the formation of polypyrrole, a conductive polymer, though this typically occurs with unsubstituted pyrrole. researchgate.netnih.gov

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Reduction | LiAlH₄ | Dry ether, reflux | 1H-Pyrrole-2-sulfinic acid |

| Zn/HCl | Aqueous HCl, 60°C | 1H-Pyrrole-2-thiol | |

| Oxidation | KMnO₄ | Acidic aqueous solution | Ring-opened dicarboxylic acid products |

| H₂O₂/Fe²⁺ | Room Temperature | Hydroxylated pyrrole derivatives |

Trans-sulfonylation Reactions

Trans-sulfonylation involves the transfer of a sulfonyl group from one molecule to another. For aryl sulfonic acids, this is most commonly observed as the reverse reaction of sulfonation, known as desulfonation. wikipedia.org This reaction is typically promoted by heating the sulfonic acid in a dilute aqueous acid solution. youtube.comsyntheticmap.com

The mechanism involves the protonation of the aromatic ring, usually at the carbon atom bearing the sulfonic acid group (the ipso position). This forms a resonance-stabilized carbocation intermediate, analogous to the Wheland intermediate in electrophilic substitution. syntheticmap.com From this intermediate, the C-S bond can cleave, eliminating sulfur trioxide (SO₃) and restoring the aromaticity of the ring. The liberated SO₃ can then sulfonate another molecule or be trapped by the solvent.

This reversibility of sulfonation is synthetically useful. The sulfonic acid group can be used as a temporary blocking group to direct other electrophiles to specific positions on an aromatic ring, and then subsequently removed by desulfonation. wikipedia.org While this is well-documented for benzene (B151609) and naphthalene (B1677914) derivatives, the same principle applies to robust heteroaromatic systems like pyrrole. researchgate.net The conditions required for the desulfonation of this compound would depend on the stability of the pyrrole ring under the required acidic and thermal conditions.

Synthesis and Functionalization of Derivatives of 1h Pyrrole 2 Sulfonic Acid

Synthesis of Sulfonamide Derivatives

The conversion of sulfonic acids into sulfonamides is a fundamental transformation in organic synthesis. For 1H-pyrrole-2-sulfonic acid, this typically involves a two-step process. The sulfonic acid is first converted into a more reactive intermediate, such as a sulfonyl chloride. This intermediate then readily reacts with nucleophiles like ammonia (B1221849) or primary and secondary amines to yield the corresponding sulfonamides. This pathway is an efficient method for creating a library of pyrrole-2-sulfonamide derivatives.

N-Phenyl-1H-pyrrole-2-sulfonamide Analogues

The synthesis of N-phenyl-1H-pyrrole-2-sulfonamide analogues follows the general principle of sulfonamide formation. The key step is the reaction of 1H-pyrrole-2-sulfonyl chloride with various substituted anilines. This reaction allows for the introduction of a wide range of functional groups onto the phenyl ring, enabling the systematic exploration of structure-activity relationships. The synthesis of related N-phenyl sulfonamide derivatives has been described, employing an aniline equivalent as a key intermediate for further chemical modifications. nih.gov

Preparation of Sulfonic Esters from this compound

The esterification of sulfonic acids, including this compound, presents a synthetic challenge. Direct reaction with an alcohol is often inefficient. google.com A more common and effective method involves the conversion of the sulfonic acid to its corresponding sulfonyl chloride. google.com This activated intermediate is then reacted with an alcohol or phenol to furnish the desired sulfonic ester, or sulfonate.

Extreme conditions, such as high concentrations of both the sulfonic acid and the alcohol with minimal water, are necessary to promote direct ester formation. enovatia.com The reaction rates are dependent on the concentrations of the sulfonate anion and the protonated alcohol. enovatia.com Various reagents and conditions can be employed for this transformation, as detailed in the table below.

| Starting Material | Reagent | Product | Key Advantage |

| Free Sulfonic Acid | Ester of Phosphoric Acid | Sulfonic Acid Ester | Convenient, avoids hazardous reagents google.com |

| Free Sulfonic Acid | Adduct of a strong acid ester (e.g., dimethyl sulfate) with an amide (e.g., dimethylformamide) | Sulfonic Acid Ester | Useful for preparing lower alkyl esters google.com |

| Heteroarene | Copper Sulfate (B86663) / Isocyanide | Heteroarene Sulfonic Ester | Direct C-H functionalization researchgate.net |

Design and Synthesis of Pyrrole (B145914) Carboxamide and Carbohydrazide Analogues

Pyrrole carboxamides and carbohydrazides are significant classes of pyrrole derivatives. Their synthesis typically begins with pyrrole carboxylic acids or their ester derivatives rather than sulfonic acids. A structure-guided strategy has been used to design and synthesize novel pyrrole-2-carboxamide derivatives as potential therapeutic agents. nih.govnih.gov The synthetic approach often involves activating the carboxylic acid (e.g., forming an acid chloride) and then reacting it with an appropriate amine. researchgate.net

The synthesis of carbohydrazides can be achieved through the hydrazinolysis of a corresponding ester. For instance, 3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide was prepared by refluxing 2,4-dimethyl-3,5-dicarbethoxypyrrole with hydrazine hydrate in an ethanol solution. researchgate.net These carbohydrazides can then serve as precursors for synthesizing other heterocyclic systems, such as oxadiazoles and triazoles. researchgate.net

Synthesis and Transformations of 1H-Pyrrole-2,5-dione Derivatives

1H-pyrrole-2,5-diones, also known as maleimides, are valuable synthetic targets. mdpi.com Their synthesis generally involves the condensation of a primary amine or a related nitrogen nucleophile with maleic anhydride or its derivatives. For example, new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were synthesized through the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride. mdpi.com Another route involves refluxing 2-hydrazinyl-2-oxo-N-phenylacetamide and maleic anhydride in glacial acetic acid to produce N1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N2-phenyloxalamide derivatives. cibtech.org These compounds are recognized for their wide range of pharmacological properties. mdpi.comnih.gov

Copper-Catalyzed Synthesis of Polysubstituted Pyrroles

Copper-catalyzed reactions have emerged as powerful tools for constructing complex pyrrole frameworks. An efficient copper-catalyzed [3+1+1] cycloaddition reaction of nitrones and α-acidic isocyanides has been developed for the synthesis of polysubstituted pyrroles. organic-chemistry.org This method is noted for its mild conditions, broad substrate scope, and operational simplicity. organic-chemistry.org Optimization studies identified Cu(OAc)₂·H₂O as a highly effective catalyst. organic-chemistry.org

Furthermore, a direct, single-step synthesis of sulfonamides has been reported using a Cu(II) catalyst. This three-component reaction combines (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate, offering a modern alternative to traditional sulfonamide synthesis and expanding the toolkit for creating diverse pyrrole sulfonamide derivatives. nih.gov

Multi-Component Reactions for Diverse Pyrrole Derivatives

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like pyrrole derivatives in a single step, which is advantageous for creating molecular diversity. bohrium.comrsc.orgrsc.org These reactions combine three or more reagents in one pot, demonstrating high atom economy. bohrium.com

Several MCR methodologies for pyrrole synthesis have been developed. One such green approach involves a one-pot reaction of aromatic aldehydes, ethyl acetoacetate, thiadiazole derivatives, and nitromethane under solvent-free conditions, using an ionic liquid as a recoverable catalyst. semnan.ac.ir The classical Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, remains one of the most widely used methods for preparing N-substituted pyrroles. orientjchem.orguctm.edu Eco-friendly versions of this reaction have been developed using water as a solvent. orientjchem.orgresearchgate.net

| Reaction Type | Reactants | Catalyst/Solvent | Product |

| Paal-Knorr Synthesis | 1,4-diketone, Primary amine | Protic/Lewis acid or Water with SDS | N-substituted pyrrole orientjchem.org |

| Three-Component Reaction | 1,3-dicarbonyl compound, α-haloketone, Amine | ZnO-NPs | Highly substituted pyrroles orientjchem.org |

| Four-Component Reaction | Aromatic aldehyde, Ethyl acetoacetate, Thiadiazole derivative, Nitromethane | Ionic Liquid ([Simp]HSO4]), Solvent-free | Polyfunctionalized pyrrole semnan.ac.ir |

Post-Synthetic Diversification Strategies

Post-synthetic diversification of the this compound core is a critical step for generating a library of derivatives with varied chemical properties. These strategies focus on modifying either the sulfonic acid group itself or the pyrrole ring to introduce new functional groups and structural complexity.

Modification at the Sulfonyl Group

The sulfonic acid moiety is a versatile functional group that can be converted into other sulfonyl derivatives. A primary strategy involves the transformation into more reactive intermediates, such as sulfonyl chlorides. These intermediates readily react with a wide range of nucleophiles. For instance, treatment with amines or ammonia leads to the formation of the corresponding sulfonamides, a common structural motif in medicinal chemistry . This two-step process is an efficient and widely used method for synthesizing diverse pyrrole-2-sulfonamide derivatives .

Functionalization of the Pyrrole Ring

Despite the strong electron-withdrawing and deactivating nature of the sulfonic acid group at the C2 position, the pyrrole ring can still undergo electrophilic substitution reactions . The deactivation makes the ring less nucleophilic than the parent pyrrole molecule, but substitution is still feasible under appropriate conditions .

Regioselectivity of Electrophilic Substitution : The -SO₃H group directs incoming electrophiles primarily to the C4 and C5 positions . The C3 and C5 positions are the least deactivated; however, steric hindrance from the bulky sulfonic acid group often favors electrophilic attack at the C5 position . This directing effect allows for the regioselective introduction of functional groups.

Halogenation : The introduction of halogen atoms (e.g., bromine, chlorine) via electrophilic halogenation serves as a key diversification tactic. These halogenated pyrroles are valuable intermediates for subsequent cross-coupling reactions.

Acylation : Friedel-Crafts acylation can introduce acyl groups onto the pyrrole ring. Studies on related N-protected compounds, such as 1-(phenylsulfonyl)pyrrole, show that acylation is possible, though it may sometimes result in a mixture of 2- and 3-substituted products, necessitating careful optimization of reaction conditions for regioselectivity cdnsciencepub.com.

Cross-Coupling Reactions

The halogenated derivatives of this compound are excellent precursors for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, palladium-catalyzed reactions, such as Suzuki or Stille couplings, can be employed to introduce aryl, heteroaryl, or alkyl groups onto the pyrrole scaffold, significantly increasing molecular complexity rsc.org. The use of pyrrole derivatives in copper-catalyzed reactions to produce polysubstituted pyrroles with high regioselectivity has also been demonstrated .

The following table summarizes key post-synthetic diversification strategies for derivatives of this compound.

| Starting Material | Reagent(s) | Reaction Type | Product Class |

| This compound | 1. Activating agent (e.g., SOCl₂) 2. Amine (R₂NH) | Sulfonamide Formation | 1H-Pyrrole-2-sulfonamide |

| This compound | Halogenating agent (e.g., NBS) | Electrophilic Halogenation | 4/5-Halo-1H-pyrrole-2-sulfonic acid |

| 4/5-Bromo-1H-pyrrole-2-sulfonic acid derivative | Arylboronic acid, Pd catalyst | Suzuki Cross-Coupling | 4/5-Aryl-1H-pyrrole-2-sulfonic acid |

| 1-(Phenylsulfonyl)pyrrole (related derivative) | Acyl chloride, Lewis acid | Friedel-Crafts Acylation | Acyl-1-(phenylsulfonyl)pyrrole |

Advanced Applications in Chemical and Biological Research

Medicinal Chemistry and Biological Activity Investigations

Derivatives of 1H-pyrrole-2-sulfonic acid have been a subject of interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by the pyrrole (B145914) scaffold. scialert.net

Enzyme Inhibition Studies

The inhibition of specific enzymes is a key strategy in the development of new therapeutic agents. While direct inhibitory studies on this compound are not widely reported, the related pyrrole sulfonamides have been a focus of such research.

Derivatives containing the pyrrole sulfonamide scaffold have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. mdpi.comnih.gov Inhibition of specific CA isozymes is a therapeutic target for a range of conditions. A series of novel sulfonamide derivatives bearing pyrrole and pyrrolopyrimidine scaffolds were synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.gov Some of these compounds showed potent inhibitory activity against the transmembrane tumor-associated isoforms hCA IX and XII. nih.gov For instance, certain pyrrolo and pyrrolopyrimidine sulfonamides have demonstrated cytotoxic effects in hypoxic conditions through the inhibition of these transmembrane carbonic anhydrases. nih.gov

A study on pyrrole-3-one derivatives containing sulfa drugs also reported potent inhibition of hCA I and hCA II, with inhibitory constant (Ki) values in the nanomolar range. nih.gov Specifically, the Ki values for hCA I were between 1.20 ± 0.19 and 44.21 ± 1.09 nM, and for hCA II, they ranged from 8.93 ± 1.58 to 46.86 ± 8.41 nM. nih.gov

No specific inhibitory data for this compound against carbonic anhydrase isozymes is available in the reviewed literature.

The inhibition of enzymes that are crucial for the growth and survival of cancer cells is a cornerstone of modern oncology drug discovery. (1H)-pyrroles have been identified as a novel class of histone deacetylase (HDAC) inhibitors. researchgate.net HDACs are key enzymes in the regulation of gene expression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov Studies have shown that certain (1H)-pyrrole derivatives can act as potent inductors of histone H3 and H4 acetylation, leading to a significant decrease in the viability of cancer cells both in vitro and in vivo. researchgate.net These effects are associated with cell-cycle arrest at the G2/M phase and an inhibition of angiogenesis. researchgate.net

Specific data on the inhibition of cancer-related enzymes by this compound is not detailed in the currently available literature.

Anticancer Activity Research

The pyrrole scaffold is a common feature in many compounds with demonstrated anticancer properties. mdpi.com Research in this area has explored a variety of pyrrole derivatives for their potential to inhibit cancer cell growth.

Novel pyrrolopyrimidines and triazolopyrrolopyrimidines carrying a biologically active sulfonamide moiety have been synthesized and tested against breast cancer cell lines (MCF7). nih.gov Many of these compounds exhibited promising anticancer activity, with some showing a better IC50 value than the reference drug, doxorubicin. nih.gov

Another study focused on N-(heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, which have shown pro-apoptotic activity in human colon cancer (HCT-116) cells. mdpi.com The broad-spectrum antitumor activity of these sulfonamide derivatives often depends on the substituents on the benzene (B151609) ring and the moieties attached to the nitrogen atom of the sulfonamide group. mdpi.com

While the broader class of pyrrole derivatives shows significant anticancer potential, specific IC50 values for this compound against cancer cell lines are not available in the reviewed scientific literature.

Antimicrobial and Antifungal Property Evaluations

The emergence of drug-resistant pathogens has necessitated the search for new antimicrobial and antifungal agents. Pyrrole derivatives have been investigated for their potential in this area. researchgate.netnih.gov

Several sulfonamides containing pyrrole moieties have been synthesized and evaluated for their antifungal activity. researchgate.netnih.gov Some of these compounds, such as certain pyrrolo[2,3-d]pyrimidines, exhibited remarkable antifungal activity when compared to the standard fungicide mycostatin. researchgate.netnih.gov The antifungal activity of these compounds was tested against various fungal species.

In terms of antibacterial activity, some novel pyrrole derivatives have been synthesized and screened. derpharmachemica.comresearchgate.net For example, a series of new pyrrole derivatives were synthesized and showed activity against E. coli and S. aureus, as well as the fungi A. niger and C. albicans. researchgate.net

Specific data on the minimum inhibitory concentration (MIC) or other measures of antimicrobial and antifungal activity for this compound are not provided in the available literature.

Anticoagulant Activity Assessments

Research into new anticoagulant agents is crucial for the prevention and treatment of thromboembolic disorders. Some studies have explored the anticoagulant potential of pyrrole derivatives.

In one study, novel pyrrole derivatives were synthesized and screened for their anticoagulant activity using Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT) coagulation assays. scialert.netresearchgate.net One of the synthesized compounds showed a highly significant anticoagulant effect, suggesting that it could be a lead compound for further investigation. scialert.netresearchgate.net Another study on derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one also reported on their evaluation as inhibitors of coagulation factor Xa and factor XIa. mdpi.comnih.gov

The anticoagulant properties of this compound have not been specifically reported in the reviewed scientific literature.

Data Tables

Table 1: Carbonic Anhydrase Inhibition by Pyrrole Derivatives

| Compound Class | Isozyme | Inhibition Data (Ki) |

|---|---|---|

| Pyrrole-3-one derivatives with sulfa drugs | hCA I | 1.20 ± 0.19 - 44.21 ± 1.09 nM |

| hCA II | 8.93 ± 1.58 - 46.86 ± 8.41 nM | |

| Pyrrolo and pyrrolopyrimidine sulfonamides | hCA IX, hCA XII | Potent inhibition reported |

No data is available for this compound.

Table 2: Anticancer Activity of Pyrrole Derivatives

| Compound Class | Cell Line | Activity Data (IC50) |

|---|---|---|

| Pyrrolopyrimidines and triazolopyrrolopyrimidines with sulfonamide | MCF7 | Some compounds showed better IC50 than doxorubicin |

| N-(heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides | HCT-116 | Pro-apoptotic activity reported |

No data is available for this compound.

Table 3: Antimicrobial and Antifungal Activity of Pyrrole Derivatives

| Compound Class | Organism | Activity Data |

|---|---|---|

| Sulfonamides with pyrrole moieties | Fungi | Remarkable activity compared to mycostatin |

| Pyrrole derivatives | E. coli, S. aureus, A. niger, C. albicans | Activity reported |

No data is available for this compound.

Table 4: Anticoagulant Activity of Pyrrole Derivatives

| Compound Class | Assay | Activity Data |

|---|---|---|

| Novel pyrrole derivatives | APTT, PT | Significant anticoagulant effect reported |

| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives | Factor Xa, Factor XIa | Inhibition reported |

No data is available for this compound.

Anti-inflammatory and Antioxidant Efficacy

While direct studies on the anti-inflammatory and antioxidant properties of this compound are not extensively documented, the broader class of pyrrole derivatives is recognized for significant biological activities in these areas. nih.gov The pyrrole scaffold is a core component of numerous nonsteroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac, which function by inhibiting cyclooxygenase (COX) enzymes. nih.gov Research into novel pyrrole-containing compounds continues to yield derivatives with potent anti-inflammatory effects. For example, certain synthesized pyrrole derivatives have demonstrated significant reduction in paw edema in animal models and have shown the ability to modulate pro- and anti-inflammatory cytokines. mdpi.comnih.gov

The antioxidant activity of pyrrole-based compounds is generally attributed to the hydrogen-donating capability of the N-H group within the aromatic ring, which can stabilize free radicals. nih.gov The general mechanism for the antioxidant activity of pyrroles is based on Hydrogen Atom Transfer (HAT) or Electron Transfer (ET). nih.gov However, it is important to note that the introduction of a sulfonic acid group might influence this activity. Studies on other phenolic compounds have shown that sulfation can lead to an inhibition of antioxidant properties due to the blockage of hydroxyl groups. mdpi.com Therefore, while the pyrrole core is associated with antioxidant potential, the efficacy of this compound itself requires specific investigation.

Key Research Findings on Pyrrole Derivatives:

| Compound Class | Biological Activity | Key Findings |

| N-pyrrolylcarboxylic acids | COX-2 Inhibition | Reported to be potent and selective inhibitors of the COX-2 enzyme. nih.gov |

| Fused Pyrrolopyridines | Anti-inflammatory | Certain derivatives showed promising activity comparable to diclofenac (B195802) in in vivo studies. nih.gov |

| Substituted Pyrrole Derivatives | Anti-inflammatory & Immunomodulatory | A synthesized pyrrole derivative significantly reduced paw edema and systemic TNF-α levels in rat models. mdpi.comnih.gov |

| General Pyrroles | Antioxidant | The N-H group can act as a hydrogen donor to scavenge free radicals. nih.gov |

Strategic Role as Precursors in Drug Discovery and Development

This compound serves as a valuable precursor in the field of drug discovery and development. The pyrrole ring is a significant scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of pharmacological activities, including antibacterial, antiviral, and anticancer properties. mdpi.comnih.gov

The utility of this compound lies in its capacity as a versatile building block. sigmaaldrich.com Its functional groups—the pyrrole ring and the sulfonic acid moiety—allow for a variety of chemical modifications. For instance, the sulfonic acid group can be converted into a sulfonyl chloride, which can then react with amines to form sulfonamides, a class of compounds with established therapeutic importance. Furthermore, the pyrrole ring can undergo electrophilic substitution reactions, enabling the introduction of other functional groups to create a diverse library of new chemical entities for biological screening. This strategic use allows medicinal chemists to systematically modify the structure to optimize therapeutic activity and pharmacokinetic properties.

Organic Synthesis and Building Block Utility

Intermediate for the Construction of Complex Organic Scaffolds

In organic synthesis, this compound is a key intermediate for building more complex molecular architectures. Its structure allows for regioselective reactions, providing control over the final product's structure. The sulfonic acid group is a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution and directs incoming electrophiles primarily to the C4 and C5 positions.

This directing effect makes this compound a useful tool for synthesizing polysubstituted pyrroles. Moreover, the sulfonic acid group can be used as a temporary blocking group. It can be introduced to direct other substituents to desired positions on the ring and then subsequently removed through desulfonation. Research has also shown its use as an intermediate in copper-catalyzed reactions to produce polysubstituted pyrroles with high regioselectivity. This versatility makes it a valuable component in the synthesis of complex natural products and other target molecules.

Reactivity and Synthetic Utility:

| Reaction Type | Reagent/Condition | Product Type | Significance |

| Sulfonamide Formation | Conversion to sulfonyl chloride, then reaction with amines | Pyrrole-2-sulfonamides | Access to a key pharmacophore. |

| Electrophilic Substitution | Various electrophiles | C4/C5-substituted pyrroles | Regiocontrolled functionalization. |

| Desulfonation | Acidic conditions | Unsubstituted pyrrole | Removal of a blocking/directing group. |

| Cross-Coupling | Copper catalysis | Polysubstituted pyrroles | Construction of complex scaffolds. |

Applications in Dye Synthesis and Pigment Development

The structural features of this compound and its derivatives make them applicable in the synthesis of dyes and pigments. The pyrrole ring is part of the core structure of important pigment classes like diketopyrrolopyrrole (DPP) pigments, which are known for their brilliant colors and high stability. nih.gov

The sulfonic acid group is particularly important for a class of dyes known as acid dyes. researchgate.net This functional group imparts water solubility and enhances the affinity of the dye for protein fibers like wool and silk, and synthetic polyamides like nylon. researchgate.net Azo dyes containing sulfonic acid groups are a major category of synthetic colorants. researchgate.netnih.gov While direct synthesis of a commercial dye from this compound is not widely reported, its potential as a precursor is evident. For example, related compounds like 1-H-pyrrole-2-carbaldehyde are used to create novel azo dyes. nih.gov The ability of the sulfonic acid group to form stable complexes with metals also makes it valuable in the formulation of certain pigments and colorants.

Materials Science and Engineering Applications

Utilization in the Production of Conductive Polymers

This compound and its derivatives are utilized in the field of materials science, particularly in the production of conductive polymers. The most prominent conductive polymer derived from a pyrrole monomer is polypyrrole (PPy). wikipedia.org PPy is an intrinsically conducting polymer that has applications in electronics, sensors, and biomedical devices due to its good electrical conductivity, environmental stability, and biocompatibility. wikipedia.orgiosrjournals.org

Polypyrrole is typically synthesized through the oxidative polymerization of pyrrole monomers, which can be achieved via chemical or electrochemical methods. wikipedia.orgmdpi.com During this process, a "dopant" is incorporated into the polymer structure to provide charge balance and enhance conductivity. Sulfonic acids and their anions are commonly used as dopants. jsirjournal.com The presence of the sulfonic acid group on the pyrrole monomer, as in this compound, can potentially lead to a self-doped polymer, where the dopant is covalently bonded to the polymer backbone. This can improve the processability and stability of the resulting conductive material.

Polypyrrole Synthesis Methods:

| Synthesis Method | Description | Role of Sulfonic Acid |

| Chemical Oxidation | Pyrrole monomer is polymerized using a chemical oxidant like iron(III) chloride (FeCl3). wikipedia.orgijert.org | Can be used as a dopant to improve solubility and conductivity. jsirjournal.com |

| Electrochemical Polymerization | Polymerization occurs on the surface of an electrode by applying an electrical potential. iosrjournals.orgmdpi.com | The sulfonate anion can serve as the counter-ion during the oxidative polymerization. |

Complexation with Metals for Advanced Material Development

The sulfonic acid group (-SO₃H) of this compound serves as an effective ligand for forming stable complexes with various metal ions. This chelating capability is foundational to its use in the development of advanced materials, such as novel pigments and colorants. The interaction between the sulfonic acid moiety and metal cations can be precisely controlled to create coordination polymers or metal-organic frameworks (MOFs).

In these structures, the pyrrole derivative acts as a molecular bridge, linking metal centers into extended one-, two-, or three-dimensional networks. The properties of the resulting materials are highly tunable and depend on the choice of metal ion, the coordination geometry, and the processing conditions. For instance, copolymers of pyrrole and its derivatives have been shown to form complexes with copper (Cu⁺) and cadmium (Cd²⁺) ions under an applied electric field. mdpi.com Research in this area focuses on harnessing these interactions to produce materials with tailored electronic, optical, or catalytic properties.

Table 1: Potential Metal Complexes with this compound and Associated Applications

| Metal Ion | Potential Complex Structure | Potential Application Area |

|---|---|---|

| Copper (Cu²⁺) | Polymeric coordination network | Catalysis, Pigments |

| Iron (Fe³⁺) | Mononuclear or dinuclear complex | Magnetic materials, Sensors |

| Cadmium (Cd²⁺) | Extended 3D framework | Luminescent materials |

| Zinc (Zn²⁺) | 2D layered structure | Gas adsorption, Separation |

Role of Sulfonic Acid Groups in Ionomer Performance

Ionomers are polymers containing ionic groups, and their performance is critically dependent on the nature and concentration of these groups. The sulfonic acid group is the key functional component in many high-performance ionomers, particularly those used as proton exchange membranes (PEMs) in fuel cells. researchgate.netnih.gov The primary role of the -SO₃H group in these materials is to facilitate proton (H⁺) transport. rsc.org

The performance of an ionomer is governed by several factors directly related to its sulfonic acid groups:

Proton Conductivity : The acidic protons of the -SO₃H groups are mobile and can hop between adjacent sites, enabling the conduction of electrical current. Higher concentrations of sulfonic acid groups generally lead to higher proton conductivity. nih.govnih.gov

Water Uptake : The hydrophilic nature of the sulfonic acid groups causes the ionomer to absorb water. nih.gov This hydration is essential for creating interconnected aqueous domains within the polymer matrix, which form pathways for proton transport. nih.gov

Phase Separation : In polymers like the perfluorinated sulfonic acid (PFSA) ionomer Nafion, the hydrophobic polymer backbone and the hydrophilic side chains containing sulfonic acid groups separate into distinct domains. This well-defined morphology is crucial for achieving high proton conductivity while maintaining mechanical stability. researchgate.netnih.gov

Research on sulfonated hydrocarbon-based polymers aims to develop alternatives to PFSA membranes, with a focus on creating materials with a high density of sulfonic acid groups to enhance proton transport under various humidity conditions. nih.govmdpi.com

Functionalization of Elastomer Composites

While direct studies on this compound in elastomers are limited, research on related sulfur-containing pyrrole compounds provides significant insight into its potential role. In the tire industry, functionalized fillers are used to improve the performance of elastomer composites. Pyrrole derivatives containing sulfur-based functional groups, such as thiols (-SH) and disulfides (-SS-), have been successfully used to functionalize carbon black filler. nih.govnih.gov

These functionalized pyrrole compounds act as coupling agents, forming a strong covalent bond between the carbon black filler and the unsaturated elastomer chains (e.g., poly(styrene-co-butadiene) and natural rubber). nih.govmdpi.commdpi.com This improved interaction leads to several benefits:

Reduced Hysteresis : Lower energy loss during deformation, which contributes to lower rolling resistance in tires. nih.gov

Increased Dynamic Rigidity : Enhanced stiffness and responsiveness of the composite material. nih.gov

Improved Mechanical Properties : Better ultimate tensile properties and durability. researchgate.net

The functionalization process often involves a domino reaction where the pyrrole ring facilitates a cycloaddition reaction with the graphitic surface of the carbon black. mdpi.commdpi.com The sulfur-containing group is then available to react with the polymer chains during vulcanization. nih.gov Given the reactivity of the pyrrole ring and the presence of a sulfur-containing group, this compound could potentially be explored for similar applications, acting as a reactive additive to enhance filler-polymer interactions in advanced elastomer composites.

Specialized Research Applications

Beyond materials science, the chemical properties of this compound and its derivatives are relevant to specialized areas of food science.

Development as Flavoring Agents

Pyrrole and its substituted derivatives are a class of nitrogen-containing heterocyclic compounds known for their aromatic properties. researchgate.net The parent compound, pyrrole, is noted for its nutty odor. wikipedia.org In the food and tobacco industries, there is interest in developing flavor precursors that can release desirable aroma compounds during high-temperature processing. researchgate.netresearchgate.net

Research has focused on synthesizing pyrrole esters that are stable at ambient temperatures but decompose upon heating to yield volatile fragrance compounds like alkylpyrroles and other important flavor additives. researchgate.netresearchgate.net The development of such precursors addresses the issue of high volatility and low fragrance thresholds of simple pyrrole monomers. researchgate.net While this compound itself is not typically used as a direct flavoring agent due to its non-volatile and acidic nature, its structure could be used as a building block. It could be chemically modified to create novel flavor precursors where the sulfonic acid group is converted into an ester or other functional group, potentially influencing the stability and release characteristics of the final aroma compound.

Contribution to Anti-Browning Effects in Food Science

Enzymatic browning is a significant cause of quality loss in fruits and vegetables, resulting from the oxidation of phenolic compounds by the enzyme polyphenol oxidase (PPO). tamu.edu The control of this reaction is a major focus in food preservation. The activity of PPO is highly dependent on pH, and one of the most effective methods for inhibiting browning is the use of acidulants to lower the pH of the food product. nih.gov

Sulfiting agents are highly effective anti-browning agents but have faced scrutiny, leading to a search for alternatives. tamu.eduinflibnet.ac.in One successful alternative is sodium acid sulfate (B86663) (SAS), which effectively inhibits browning and microbial growth on fresh-cut produce like apples and potatoes. nih.govresearchgate.net The primary mechanism of action for acid-based inhibitors is the reduction of environmental pH, as PPO activity is significantly reduced in acidic conditions. nih.gov

As a sulfonic acid, this compound would function as a potent acidulant. Its application to the surface of cut fruits or vegetables would lower the surface pH, thereby creating an environment where the PPO enzyme is inactivated, preventing the oxidation of phenols and the subsequent formation of brown pigments.

Table 2: Mechanisms of Anti-Browning Agents

| Agent Type | Mechanism of Action | Example Compound(s) |

|---|---|---|

| Acidulant | Lowers pH to inactivate Polyphenol Oxidase (PPO) | Citric Acid, Sodium Acid Sulfate (SAS) |

| Reducing Agent | Reduces o-quinones back to colorless diphenols | Ascorbic Acid (Vitamin C), Cysteine |

| Chelating Agent | Binds to the copper cofactor in the PPO active site | EDTA, Phosphoric Acid |

Theoretical and Computational Chemistry Studies of 1h Pyrrole 2 Sulfonic Acid

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications, from predicting reaction outcomes to elucidating electronic properties.

The synthesis of 1H-pyrrole-2-sulfonic acid involves the electrophilic sulfonation of pyrrole (B145914). A key challenge in this reaction is controlling the position of substitution, as the pyrrole ring has two potentially reactive sites: the α-position (C2/C5) and the β-position (C3/C4). Experimental results often show a preference for the formation of the β-isomer (1H-pyrrole-3-sulfonic acid), which contradicts the initial expectation that the α-position is more reactive.

DFT calculations have been instrumental in resolving this discrepancy. researchgate.net Computational studies, often using the B3LYP functional with the 6-31G(d) basis set, have analyzed the potential energy surface for the sulfonation of pyrrole with sulfur trioxide (SO₃), both in the gas phase and with considerations for solvent effects. researchgate.net

The key findings from these theoretical investigations include:

Thermodynamic vs. Kinetic Control: Calculations of the intermediate σ-complexes show that the α-adduct (leading to this compound) is often thermodynamically more stable.

Activation Energy: Despite the higher stability of the α-complex, DFT studies reveal that the activation energy required to reach the transition state for substitution at the β-position is lower than that for the α-position, especially when the influence of a polar solvent is included in the model. researchgate.net This indicates that the reaction is kinetically controlled, favoring the formation of the β-isomer.

These computational results successfully explain the experimentally observed regioselectivity, demonstrating the predictive power of DFT in understanding reaction mechanisms. researchgate.net

| Reaction Pathway | Intermediate Stability | Activation Energy (Ea) | Predicted Major Product |

|---|---|---|---|

| α-Substitution (to 2-sulfonic acid) | More Favorable (Thermodynamic Product) | Higher | Minor |

| β-Substitution (to 3-sulfonic acid) | Less Favorable | Lower (Kinetic Product) | Major |

Understanding the relationship between a molecule's structure and its chemical or biological activity is fundamental to chemical design. DFT is a powerful tool for elucidating these Structure-Activity Relationships (SAR) by calculating various electronic properties that govern molecular interactions.

For this compound, the sulfonic acid (-SO₃H) group acts as a strong electron-withdrawing group. This has a profound impact on the electronic distribution and reactivity of the pyrrole ring. DFT calculations can quantify and visualize this effect through properties like Molecular Electrostatic Potential (MEP) maps.

An MEP map illustrates the charge distribution across a molecule. libretexts.org Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wuxiapptec.comyoutube.com For this compound, an MEP map would show a significant region of positive potential around the sulfonic acid group and a corresponding decrease in electron density (and thus nucleophilicity) on the pyrrole ring compared to unsubstituted pyrrole. This deactivation of the ring is a critical aspect of its reactivity profile and influences how it might interact with biological targets or participate in further chemical reactions.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these orbitals are key predictors of a molecule's reactivity. libretexts.org

HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (its nucleophilicity). youtube.com

LUMO: Represents the lowest energy site to accept electrons and is associated with a molecule's electrophilicity. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

DFT calculations are routinely used to determine the energies and spatial distributions of these frontier orbitals. For this compound, the electron-withdrawing -SO₃H group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyrrole. This stabilization reduces the ring's general nucleophilicity. The LUMO would likely have significant contributions from the sulfur atom, indicating that the sulfonic acid group is a primary site for nucleophilic attack.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Pyrrole | ~ -5.2 | ~ 2.1 | ~ 7.3 | High (Nucleophilic) |

| This compound | < -5.2 | < 2.1 | Relatively Large | Lower (Deactivated Ring) |

Molecular Docking Investigations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. It is widely used in drug discovery to understand how potential drugs interact with their biological targets on a molecular level.

While specific docking studies focusing solely on this compound are not extensively documented, research on related pyrrole and sulfonamide-containing compounds provides a strong basis for understanding its potential interactions. nih.gov Docking simulations of various pyrrole derivatives have been performed against targets such as protein kinases (e.g., EGFR, CDK2), COX-2, and microbial enzymes. mdpi.comnih.gov

The structural features of this compound suggest it could engage in several key interactions within a protein's active site:

Ionic Interactions: The sulfonic acid group is highly acidic and will be deprotonated (as a sulfonate, -SO₃⁻) at physiological pH. This negative charge can form strong ionic bonds, or salt bridges, with positively charged amino acid residues like Arginine (Arg) and Lysine (Lys).

Hydrogen Bonding: The sulfonate group's oxygen atoms are excellent hydrogen bond acceptors. The N-H group of the pyrrole ring is a hydrogen bond donor.

π-Stacking: The aromatic pyrrole ring can engage in π-π stacking or π-cation interactions with aromatic residues such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Molecular docking simulations could be used to generate and score potential binding poses of this compound within a given protein target, providing hypotheses about its mechanism of action and guiding the design of more complex derivatives.

| Compound Class | Protein Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| Pyrrole-based Sulfonamides | Human c-Src Kinase | Hydrogen bonds, hydrophobic interactions | nih.gov |

| Fused 1H-Pyrrole Derivatives | EGFR / CDK2 | Hydrogen bonds with backbone residues (e.g., Met793) | nih.gov |

| N'-Substituted Pyrroles | Mycobacterial Enzymes | Interactions via pyrrolyl peptide linkage (O=S=O-NH) |

Studies on Excited-State Proton Transfer Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton moves from one part of a molecule to another upon absorption of light. This process is fundamental to many areas, including the function of fluorescent probes and photostabilizers.

The investigation of ESIPT mechanisms relies heavily on computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT). rsc.org This method allows for the calculation of the electronic structure and properties of molecules in their electronically excited states. By constructing potential energy curves for both the ground state (S₀) and the first excited state (S₁), researchers can determine the energetic feasibility and barriers associated with the proton transfer process. rsc.orgnih.gov

For this compound, a plausible ESIPT pathway involves the transfer of the acidic proton from the -SO₃H group to the nitrogen atom of the pyrrole ring.

Ground State (S₀): In the ground state, the proton resides on the sulfonic acid group. A significant energy barrier would likely prevent this transfer.

Excited State (S₁): Upon photoexcitation, the acidity and basicity of different functional groups within the molecule can change dramatically. TD-DFT calculations could explore whether the pyrrole nitrogen becomes more basic and the sulfonic acid becomes more acidic in the excited state, thereby lowering the energy barrier and facilitating proton transfer.

Such studies would reveal whether this compound is likely to undergo ESIPT and characterize the resulting tautomer's properties, such as its fluorescence emission, which would be significantly different from the original form. nih.gov

Analytical Methodologies for the Characterization and Detection of 1h Pyrrole 2 Sulfonic Acid and Its Derivatives

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry, XPS)

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of 1H-pyrrole-2-sulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the regiochemistry of the sulfonic acid group on the pyrrole (B145914) ring. For this compound, the electron-withdrawing nature of the -SO₃H group significantly influences the chemical shifts of the pyrrole ring protons. Protons on the pyrrole ring would exhibit distinct signals, and their coupling patterns would help to confirm their relative positions. The proton on the nitrogen (N-H) would also be observable.

Infrared (IR) Spectroscopy: IR spectroscopy is a key method for identifying the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the sulfonic acid group, including S=O stretching vibrations, typically found in the 1350–1200 cm⁻¹ range. Other significant peaks would correspond to the O-H stretch of the sulfonic acid, the N-H stretch of the pyrrole ring (around 3222 cm⁻¹), and vibrations associated with the pyrrole ring itself, such as C-N stretching. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural confirmation. For a non-volatile and polar compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used. The negative ion mode would likely show a prominent ion for the deprotonated molecule [M-H]⁻. Under collision-induced dissociation (CID), aromatic sulfonic acids often exhibit characteristic fragmentation, such as the loss of SO₂ or SO₃. nih.govaaqr.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the first few nanometers of a material's surface. For this compound or its polymeric derivatives, XPS can confirm the presence of sulfur, nitrogen, oxygen, and carbon. kpi.ua High-resolution scans of the S 2p, N 1s, O 1s, and C 1s regions can distinguish between different chemical environments. For instance, the S 2p spectrum can confirm that sulfur is in the +6 oxidation state, characteristic of a sulfonate group. researchgate.netresearchgate.net The N 1s spectrum can provide information about the protonation state of the pyrrole nitrogen. kpi.ua

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Distinct signals for pyrrole ring protons (H3, H4, H5) and N-H proton, influenced by -SO₃H group. | Structural confirmation, regiochemistry. |

| ¹³C NMR | Unique signals for each carbon atom in the pyrrole ring. | Carbon skeleton confirmation. |

| IR Spectroscopy | S=O stretching (~1350–1200 cm⁻¹), O-H stretch, N-H stretch (~3222 cm⁻¹), C-N stretching. researchgate.net | Functional group identification. |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ ion in negative mode; fragmentation via loss of SO₂/SO₃. nih.govaaqr.org | Molecular weight, fragmentation pathway. |

| XPS | Core-level spectra for S 2p, N 1s, O 1s, C 1s confirming elemental composition and chemical states. kpi.ua | Surface elemental analysis, oxidation states. |

Chromatographic Separation and Identification Protocols (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating this compound from reaction mixtures or complex samples and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the analysis of non-volatile and polar compounds like aromatic sulfonic acids. helixchrom.com Due to the high polarity of the sulfonic acid group, reversed-phase HPLC is often performed using an ion-pairing agent in the mobile phase. nih.gov This agent, such as an alkylammonium salt, pairs with the negatively charged sulfonate group, increasing its retention on a nonpolar stationary phase (like C18). nih.gov Alternatively, mixed-mode chromatography combining reversed-phase and ion-exchange mechanisms can be effective. helixchrom.com Detection is typically achieved using a UV detector, as the pyrrole ring is UV-active. Coupling HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for both separation and definitive identification. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS is not feasible due to its high polarity and extremely low volatility. To make the compound suitable for GC analysis, a derivatization step is required. The sulfonic acid group can be converted into a more volatile ester, for example, a methyl sulfonate, through reaction with an appropriate reagent. After derivatization, the resulting compound can be separated by GC and identified by its mass spectrum.

| Technique | Methodology | Key Considerations |

|---|---|---|

| HPLC | Ion-pair reversed-phase chromatography with a C18 column. Mobile phase often contains an ion-pairing agent and an acid. nih.gov UV detection. | Selection of appropriate ion-pairing agent and mobile phase pH is crucial for good resolution. helixchrom.com |

| HPLC-MS | Couples the separation power of HPLC with the specific detection of MS. | Provides high sensitivity and specificity for identification and quantification. frontiersin.org |

| GC-MS | Requires prior derivatization (e.g., esterification) to increase volatility. | The derivatization reaction must be efficient and reproducible for quantitative analysis. |

Electrochemical Analysis Methods

Electrochemical methods can be used to study the redox properties of this compound and its derivatives, particularly in the context of electropolymerization. Techniques like cyclic voltammetry (CV) can be employed to determine the oxidation potential of the monomer. The presence of the electron-withdrawing sulfonic acid group is expected to increase the oxidation potential of the pyrrole monomer compared to unsubstituted pyrrole. researchgate.net Electrochemical studies are particularly relevant when investigating the formation of conductive polymers, where sulfonated pyrrole derivatives can be electropolymerized to create functional films. researchgate.netresearchgate.netjournal-vniispk.ru The electrochemical behavior of these resulting polymer films, such as their conductivity and stability during redox cycling, is also a key area of investigation. researchgate.net

Advanced Detection Techniques (e.g., Surface Enhanced Raman Spectroscopy, SERS)

For trace-level detection, more advanced techniques are required. Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical method that can enhance the weak Raman scattering signal of molecules by orders of magnitude. This enhancement is achieved when the molecule is adsorbed onto or in close proximity to a plasmonic nanostructured surface, typically made of gold or silver. researchgate.net For the detection of this compound, a SERS-active substrate would be used to concentrate the analyte and amplify its characteristic Raman signals. This would allow for the detection of very low concentrations of the compound, which is beneficial in various analytical applications. The interaction of the sulfonate group or the pyrrole ring with the metal surface would likely lead to a significant enhancement of specific vibrational modes.

Emerging Research Trends and Future Prospects in 1h Pyrrole 2 Sulfonic Acid Chemistry

Innovations in Sustainable Synthesis and Process Chemistry

In recent years, the principles of green chemistry have become a cornerstone of chemical synthesis, prompting a shift towards more environmentally benign and efficient methods for producing pyrrole (B145914) derivatives. The traditional synthesis of 1H-pyrrole-2-sulfonic acid often involves direct electrophilic sulfonation of pyrrole, which can require harsh reagents and conditions. Innovations are now focused on mitigating these environmental and safety concerns.

A significant trend is the development and application of recoverable and reusable catalysts. Researchers are exploring solid acid catalysts, such as amorphous carbon-supported sulfonic acids (AC-SO3H), for the synthesis of various pyrrole derivatives. rsc.org These catalysts offer high activity and can be easily separated from the reaction mixture and reused multiple times with minimal loss of efficacy, aligning with the principles of sustainable chemistry. rsc.orgnih.gov For instance, Humin-sulfuric acid, a biobased catalyst, has been shown to be effective in Paal-Knorr and Clauson-Kaas pyrrole synthesis in water, offering an eco-friendly alternative to traditional methods. nih.gov